molecular formula C8H6BrN3 B1391068 4-Bromo-2-(1H-imidazol-1-yl)pyridine CAS No. 1142194-29-3

4-Bromo-2-(1H-imidazol-1-yl)pyridine

Cat. No.: B1391068
CAS No.: 1142194-29-3
M. Wt: 224.06 g/mol
InChI Key: GEIOPZBBECFOOM-UHFFFAOYSA-N
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Description

4-Bromo-2-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a bromine atom and an imidazole ring attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1H-imidazol-1-yl)pyridine typically involves the bromination of 2-(1H-imidazol-1-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.

Major Products

    Substitution Reactions: Yield various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions: Produce biaryl compounds or other complex structures depending on the coupling partner.

Scientific Research Applications

4-Bromo-2-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2-(1H-imidazol-1-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    4-Iodo-2-(1H-imidazol-1-yl)pyridine: Contains an iodine atom, which can make it more reactive in certain coupling reactions due to the larger atomic radius and weaker carbon-halogen bond.

Uniqueness

4-Bromo-2-(1H-imidazol-1-yl)pyridine is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-2-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIOPZBBECFOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671707
Record name 4-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-29-3
Record name 4-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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